5-methylsulfanyl-3H-pyrimidin-4-one
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Overview
Description
5-Methylsulfanyl-3H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. It features a pyrimidine ring substituted with a methylsulfanyl group at the 5-position and a keto group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylsulfanyl-3H-pyrimidin-4-one can be achieved through several methods. One common approach involves the heterocyclization of 3-aminoazoles with 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones . This reaction typically requires heating under reflux conditions to facilitate the formation of the desired pyrimidinone structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of heterocyclic synthesis and optimization of reaction conditions, such as temperature, solvent, and catalysts, are likely to be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methylsulfanyl-3H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfone or sulfoxide groups using common oxidizing agents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid are used to oxidize the methylsulfanyl group.
Substitution: Reagents like benzylamine (BnNH₂) can be used for substitution reactions under reflux conditions.
Major Products Formed
Oxidation: Sulfone and sulfoxide derivatives.
Substitution: Benzylamino derivatives of pyrimidinone.
Scientific Research Applications
5-Methylsulfanyl-3H-pyrimidin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methylsulfanyl-3H-pyrimidin-4-one involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar pyrimidine core structure but with different substituents.
Pyrido[2,3-d]pyrimidin-7-one: Another derivative with a similar core but different functional groups.
Azolo[1,5-a]pyrimidin-7(4H)-one: Contains a fused azole ring, offering different chemical properties.
Uniqueness
5-Methylsulfanyl-3H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the methylsulfanyl group allows for targeted modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C5H6N2OS |
---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
5-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H6N2OS/c1-9-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8) |
InChI Key |
WVUXZQFESGOSIM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CN=CNC1=O |
Origin of Product |
United States |
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